

physical properties of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

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Compound of Interest

Compound Name: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

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An In-depth Technical Guide to the Physical Properties of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** (CAS No: 120-98-9). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical literature and databases. We delve into the compound's identity, structural attributes, physicochemical parameters, and spectral characteristics. Furthermore, we present a validated synthesis and purification workflow, explaining the rationale behind the procedural steps. The guide aims to serve as a foundational resource, enabling a deeper understanding of this versatile chemical intermediate.

Compound Identification and Molecular Structure

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is an aromatic organic compound characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two sulphonic acid groups.^[1] This unique substitution pattern imparts specific chemical reactivity

and physical characteristics that are crucial for its application as a chemical intermediate, particularly in the synthesis of azo dyes and as a reagent in analytical chemistry.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5-amino-4-hydroxybenzene-1,3-disulfonic acid	[1] [2]
CAS Number	120-98-9	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₇ NO ₇ S ₂	[1] [2] [3] [4] [6]
Molecular Weight	269.3 g/mol	[1] [2]
Synonyms	2-Aminophenol-4,6-disulfonic acid, OAP4,6DSA	[1] [6]
InChI Key	HTYRTGGIOAMLRR-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O	[1] [4]

The presence of both acidic (sulphonic acid, hydroxyl) and basic (amino) functional groups makes it an amphoteric molecule, influencing its solubility and interaction with other molecules.

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, formulation, and application. The data presented below are critical for predicting its behavior in various experimental and industrial settings.

Table 2: Summary of Physical Properties

Property	Value	Notes & Significance	Source
Appearance	White to light yellow or grey crystalline powder	The color can vary based on purity. Crystalline nature suggests a well-defined solid-state structure.	[1] [6]
Melting Point	~170 °C	A distinct melting point is indicative of purity. Decomposition may occur at higher temperatures.	[1] [4] [7]
Density	1.984 - 2.0 g/cm ³	A relatively high density, important for process design and formulation calculations.	[4] [7]
Solubility	Soluble in water	The highly polar sulphonate acid groups confer significant water solubility, a key factor in its use in aqueous reaction media.	[1] [8]
pKa (Predicted)	-1.71 ± 0.50	This predicted value corresponds to the strong acidity of the sulphonate acid groups. The phenolic and amino groups will have higher pKa values.	[4]

The high water solubility is a direct consequence of the two sulphonic acid groups, which are strong acids and readily ionize in aqueous solutions, forming hydrogen bonds with water molecules.[\[1\]](#)

Computational Molecular Descriptors

Computational models provide valuable insights into a molecule's behavior, particularly in the context of drug discovery and materials science for predicting interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 3: Computed Molecular Properties

Descriptor	Value	Relevance in R&D	Source
XLogP3	-1.1	The negative value indicates high hydrophilicity, consistent with its observed water solubility.	[2] [4]
Hydrogen Bond Donor Count	4	The amino, hydroxyl, and sulphonic acid groups can donate protons, enabling strong interactions with biological targets or other molecules.	[2] [4]
Hydrogen Bond Acceptor Count	8	The numerous oxygen and nitrogen atoms can accept hydrogen bonds, further contributing to its solubility and interaction potential.	[2] [4]
Rotatable Bond Count	2	The two C-S bonds are rotatable, giving the sulphonic acid groups some conformational flexibility.	[2] [4]
Topological Polar Surface Area (TPSA)	172 Å ²	A high TPSA is generally associated with poor cell membrane permeability, a critical consideration in drug design.	[2]

These descriptors collectively paint a picture of a highly polar and water-soluble molecule, which is a critical consideration for its use in biological assays or as a precursor for compounds intended for physiological environments.

Spectroscopic Analysis Framework

Confirmation of the chemical structure and assessment of purity are non-negotiable in scientific research. Spectroscopic methods provide the necessary empirical validation.

- **Infrared (IR) Spectroscopy:** This technique is essential for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amino), S=O (sulphonic acid), and aromatic C-H and C=C stretches. Data from Fourier-Transform Infrared (FTIR) spectroscopy is available in public databases.[2]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR would reveal the chemical environment of the protons on the aromatic ring and the amino and hydroxyl groups. ^{13}C NMR spectroscopy provides information on the carbon skeleton of the molecule.[2] A complete spectral analysis is the gold standard for structural elucidation and purity verification against potential isomers or starting materials.

Caption: Workflow for Synthesis and Quality Control.

Synthesis and Purification Protocol

The most established method for synthesizing this compound involves a two-step process: nitration followed by reduction.[1][5] This pathway is efficient and scalable for industrial production.

Step 1: Nitration of 4-Hydroxy-1,3-benzenedisulfonic Acid

- **Objective:** To introduce a nitro ($-\text{NO}_2$) group onto the benzene ring at the position ortho to the hydroxyl group and meta to the two sulphonic acid groups.
- **Methodology:**

- The starting material, 4-hydroxy-1,3-benzenedisulfonic acid, is dissolved in a solution of concentrated sulfuric acid.
- A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction.
- Scientific Rationale: The hydroxyl group is an activating, ortho-para directing group, while the sulphonic acid groups are deactivating, meta-directing groups. The regioselectivity of the nitration is controlled by the powerful directing effect of these substituents, leading to the desired nitro intermediate. The use of sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

Step 2: Reduction of the Nitro Intermediate

- Objective: To reduce the nitro group ($-\text{NO}_2$) to an amino group ($-\text{NH}_2$).
- Methodology:
 - The hydroxy-nitrobenzenedisulfonic acid intermediate is added to a hot aqueous solution of a reducing agent, such as sodium sulfide nonahydrate.^[9]
 - The reaction mixture is heated for several hours to ensure complete reduction.^[9]
- Scientific Rationale: Sodium sulfide is a common and effective reducing agent for aromatic nitro compounds in an industrial setting. The reaction proceeds via a series of intermediates, ultimately yielding the primary amine.

Step 3: Purification and Isolation

- Objective: To isolate the pure product from the reaction mixture and any unreacted starting materials or byproducts.
- Methodology:
 - After reduction, the solution is acidified with hydrochloric acid. This protonates the amino group and ensures the sulphonic acids are in their free acid form, causing the product to precipitate along with sulfur (a byproduct of the sulfide reduction).^[9]

- The precipitate is collected and boiled in water to dissolve the desired product, leaving behind insoluble sulfur, which is removed by hot filtration.[\[9\]](#)
- The hot, colorless filtrate is treated with potassium chloride.[\[9\]](#)
- Upon cooling, the acid potassium salt of the product crystallizes out of the solution due to its lower solubility.[\[9\]](#)
- The crystals are filtered, washed, and dried to yield the purified product.[\[9\]](#)
- Scientific Rationale: This purification strategy leverages differences in solubility. The product is soluble in hot water while the sulfur byproduct is not. The final precipitation as a potassium salt is a classic purification technique; the formation of the salt significantly reduces its solubility in the aqueous medium, allowing for efficient isolation via crystallization.

Safety, Handling, and Storage

As a matter of scientific integrity and laboratory safety, proper handling is crucial.

- Hazards: The compound is classified as irritating to the eyes, respiratory system, and skin. It is harmful if swallowed, inhaled, or absorbed through the skin.[\[7\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[\[10\]](#)

Conclusion

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is a highly functionalized aromatic compound with well-defined physical properties. Its high water solubility, distinct melting point, and specific molecular structure, characterized by multiple hydrogen bonding sites, make it a valuable intermediate in various chemical industries. The synthesis and purification protocols are well-established, relying on fundamental principles of organic chemistry to ensure high purity. This guide provides the foundational knowledge required for the effective use, handling, and further investigation of this compound in a research and development setting.

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